6,9,12-Octadecatrienol
Overview
Description
6,9,12-Octadecatrienol is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Biological Activity
6,9,12-Octadecatrienol, also known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid belonging to the omega-3 family. It is primarily found in plant oils such as flaxseed, chia seeds, and walnuts. This compound has garnered significant attention due to its potential health benefits and biological activities, particularly in inflammation modulation, cardiovascular health, and metabolic regulation.
- Molecular Formula : C₁₈H₃₂O
- Molecular Weight : 272.45 g/mol
- Structural Characteristics : this compound contains three double bonds located at the 6th, 9th, and 12th carbon positions of the carbon chain.
Anti-Inflammatory Effects
Research has shown that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The hexane extract containing this compound showed the highest inhibition of NO production at concentrations ranging from 1 to 100 μg/mL without affecting cell viability .
Cardiovascular Health
This compound has been linked to improved cardiovascular health by influencing lipid metabolism. In hepatocyte studies, it was observed that this compound is acylated into lipids and subsequently metabolized into longer-chain fatty acids. This process suggests a role in maintaining lipid homeostasis and preventing atherosclerosis by modulating lipid profiles .
Metabolic Regulation
The compound also plays a role in metabolic pathways associated with obesity and insulin sensitivity. A network pharmacology study indicated that ALA interacts with multiple signaling pathways related to metabolism, including PPAR signaling pathways. These interactions suggest potential therapeutic applications for managing obesity and metabolic disorders .
Case Study 1: Anti-Inflammatory Mechanism
In a controlled experiment using RAW 264.7 cells treated with LPS to induce inflammation, various extracts containing this compound were assessed for their ability to reduce NO levels. The ethyl acetate extract exhibited the most potent anti-inflammatory activity with significant reductions in NO production compared to controls .
Case Study 2: Cardiovascular Impact
A study involving dietary supplementation of ALA showed improvements in endothelial function among participants at risk for cardiovascular diseases. The supplementation resulted in enhanced vascular reactivity and reduced markers of systemic inflammation .
Data Tables
Properties
IUPAC Name |
(6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSUQMCIPGKKK-QNEBEIHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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